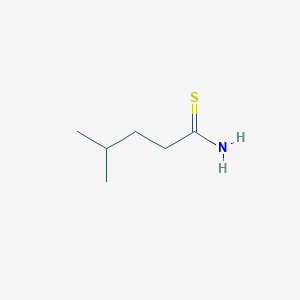4-Methylpentanethioamide
CAS No.: 16525-32-9
Cat. No.: VC4517803
Molecular Formula: C6H13NS
Molecular Weight: 131.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16525-32-9 |
|---|---|
| Molecular Formula | C6H13NS |
| Molecular Weight | 131.24 |
| IUPAC Name | 4-methylpentanethioamide |
| Standard InChI | InChI=1S/C6H13NS/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
| Standard InChI Key | LLPJKXFEWSFTAI-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=S)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
4-Methylpentanethioamide (IUPAC name: N-(4-methylpentan-2-yl)thioamide) consists of a pentanamide backbone with a methyl substituent at the fourth carbon and a thioamide functional group (-C(=S)-NH2). Its molecular formula is C7H15NS, with a molar mass of 145.27 g/mol. The substitution of oxygen with sulfur at the carbonyl position distinguishes it from its amide counterpart, 4-methylpentanamide, and significantly alters its electronic and steric profile .
Table 1: Key structural parameters of 4-methylpentanethioamide vs. 4-methylpentanamide
Synthesis and Methodological Advances
Conventional Thioamidation Strategies
Thioamides are typically synthesized via sulfurization of amides or direct coupling of thioacylating agents. For 4-methylpentanethioamide, plausible routes include:
-
Willgerodt-Kindler Reaction: A one-pot synthesis involving ketones, amines, and elemental sulfur. This method, optimized for alkyl aryl thioamides , could be adapted for aliphatic substrates like 4-methylpentan-2-one.
-
Cu-Catalyzed Thionation: Copper iodide (CuI)-mediated thioamidation of amides using phosphorus pentasulfide (P2S5) or Lawesson’s reagent . This approach, demonstrated for cyclohexanecarboxamide derivatives , offers regioselectivity suitable for branched aliphatic thioamides.
Table 2: Comparative analysis of synthetic methods for 4-methylpentanethioamide
Green Chemistry Innovations
Recent advances emphasize solvent-free and energy-efficient protocols. A choline chloride/urea deep eutectic solvent system enables thioamidation at 60°C with 82% yield for aliphatic substrates . This method avoids toxic solvents and aligns with principles of sustainable chemistry.
Physicochemical Properties and Stability
Electronic and Spectroscopic Features
The thioamide group introduces distinctive spectroscopic signatures:
Conformational Rigidity and Hydrogen Bonding
The elongated C=S bond (1.71 Å vs. 1.23 Å for C=O) and higher rotational barrier (~5 kcal/mol) restrict conformational flexibility . This rigidity enhances stability in hydrophobic environments but reduces solubility in polar solvents. The thioamide N-H group’s lower pKa (~14.5 vs. ~20.5 for amides) enhances hydrogen-bond donor capacity, favoring interactions with metal ions and π-systems .
Functional Applications and Biological Relevance
Coordination Chemistry
Thioamides exhibit strong affinity for transition metals. For example, methanobactin (a natural thioamide-containing peptide) binds Cu(II) with picomolar affinity . 4-Methylpentanethioamide could serve as a ligand in catalytic systems or heavy-metal sequestration technologies.
Photoresponsive Materials
The red-shifted UV absorption of thioamides enables photoisomerization at λ > 300 nm. This property, demonstrated in peptide-based switches , suggests applications in light-activated drug delivery or optoelectronic devices.
Research Challenges and Future Directions
Synthetic Scalability
Current methods for aliphatic thioamides suffer from limited substrate scope and moderate yields. Developing enantioselective thioamidation protocols and flow chemistry approaches could address these issues.
Biological Profiling
No toxicity or pharmacokinetic data exist for 4-methylpentanethioamide. In vitro studies comparing it to structurally related thioamides (e.g., closthioamide) are critical for evaluating therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume